The prefusion state of HPIV3 F glycoprotein represents a metastable conformation essential for membrane fusion initiation. Cryo-electron tomography (cryo-ET) studies reveal that uncleaved F0 precursors form trimers with distinct head, neck, and stalk regions, stabilized by the receptor-binding glycoprotein HN prior to receptor engagement [1] [10]. This prefusion conformation sequesters the hydrophobic fusion peptide within a central cavity, preventing premature fusion activation. Recent structural analyses of antibody-escape variants demonstrate that mutations (e.g., A194T or L234F in F) reduce prefusion stability by disrupting HN-F interactions, leading to spontaneous conformational shifts toward the postfusion state [6]. The HN glycoprotein acts as a clamp through its dimer interface, with its globular head domain positioned atop the F trimer apex. This "capping" mechanism stabilizes the prefusion conformation by restraining F’s structural dynamics until receptor binding occurs [6] [10].
The functional unit of HPIV3 fusion machinery consists of tetrameric HN (a dimer of dimers) and trimeric F, forming a hexameric complex (3 HN : 1 F) on viral surfaces [1] [7]. Cryo-ET reconstructions show that one globular head of the HN dimer interacts directly with the apex of the F trimer via a conserved loop in the HN stalk domain. This interaction is mediated by specific residues in HN’s helical stalk (e.g., H552), which undergoes conformational shifts upon receptor binding [6]. Mutations at the HN dimer interface (e.g., H552Q) enhance HN-F association and increase fusion triggering efficiency, confirming the stalk’s role in F activation [6] [9]. The spatial arrangement positions HN’s receptor-binding site ~10 nm from F’s fusion peptide, ensuring coordinated action during viral entry [1] [10].
Table 1: Key Structural Motifs in HPIV3 HN-F Complex
Component | Structural Feature | Functional Role | Consequence of Disruption |
---|---|---|---|
HN dimer | Stalk domain (4-helix bundle) | F triggering & prefusion stabilization | Premature F activation; reduced fusion |
HN globular head | Receptor-binding site (β-propeller) | Sialic acid recognition & F activation signal | Abrogated viral attachment |
F trimer apex | DI domain (residues 190–200) | HN interaction interface | Antibody escape (e.g., A194T mutation) |
F central helix | DIII domain (residues 230–240) | Structural stability & refolding efficiency | Reduced thermal stability (L234F mutant) |
The F protein refolding process is driven by interactions between N-terminal heptad repeat (HRN) and C-terminal heptad repeat (HRC) domains. During fusion, HRN helices extend to insert the fusion peptide into the host membrane, forming a transient prehairpin intermediate. Subsequent collapse of HRC domains onto HRN trimers generates a thermodynamically stable six-helix bundle (6HB), forcing viral and cellular membranes into proximity [3] [7]. Crystal structures of postfusion 6HB (e.g., PDB 6NRO) reveal that HRC-derived peptides (e.g., VIQKI) bind HRN with high affinity, blocking native zippering [5] [9]. VIQKI’s dual inhibition of HPIV3 and RSV hinges on conformational plasticity: Its N-terminal segment adopts extended or helical conformations when bound to HPIV3 HRN or RSV HRN, respectively, enabling cross-viral activity [3] [7]. Structure-guided optimization (e.g., I456F substitution) enhances hydrophobic packing with HRN cores, increasing 6HB stability and antiviral potency [3] [9].
Table 2: Performance of Engineered HRC Peptide Inhibitors
Peptide | HPIV3 IC₅₀ (μM) | RSV IC₅₀ (μM) | 6HB Tm with HPIV3 HRN (°C) | 6HB Tm with RSV HRN (°C) |
---|---|---|---|---|
HPIV3 HRC | 0.8 | >50 | 88.6 | 64.3 |
VIQKI | 0.3 | 1.0 | 88.6 | 64.3 |
VIQKI-I456F | 0.2 | 0.09 | 84.9 (ΔTm=-3.7) | 70.0 (ΔTm=+5.7) |
VIQKI-I454F/I456F | 0.1 | 0.05 | 85.1 (ΔTm=-3.5) | 72.8 (ΔTm=+8.5) |
The DI–DII linker (residues 210–220) connects the central helix (DI) to the hydrophobic fusion peptide (DII), acting as a conformational switch during F activation [10]. In prefusion F, this loop remains buried, maintaining the fusion peptide in its protected position. Upon HN triggering, tension generated by HRN extension propagates through the linker, facilitating fusion peptide extrusion. Antibody-binding studies demonstrate that mutations in adjacent regions (e.g., L234F in DIII) alter linker flexibility and destabilize prefusion F, even without direct epitope contact [6]. Cryo-ET of antibody-escape variants shows uncapped F trimers with exposed apexes, correlating with accelerated prehairpin formation [6] [10]. This highlights the allosteric communication between DIII stability and DI–DII dynamics: DIII mutations >15 Å from the linker perturb its conformational flexibility, enabling premature fusion peptide release [6] [10].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: